Iomazenil
Overview
Description
Iomazenil is a chemical compound known for its role as an antagonist and partial inverse agonist of benzodiazepine receptors. It was introduced in 1989 by Hoffmann-La Roche as an Iodine-123-labeled single photon emission computed tomography (SPECT) tracer for imaging benzodiazepine receptors in the brain . This compound is an analogue of flumazenil and has been investigated for its potential in treating alcohol use disorder .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Iomazenil involves a nucleophilic exchange reaction. The process includes flushing a reaction mixture with nitrogen and heating it at 121°C for 25 minutes. The reaction mixture typically consists of bromo-mazenil, tin(II) sulfate, 2,5-dihydroxybenzoic acid, citric acid, and Iodine-123 . The labeling yield obtained is between 80% and 90%, and further purification can be achieved through high-performance liquid chromatography (HPLC) separation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process ensures high purity and yield, making it suitable for clinical and research applications.
Chemical Reactions Analysis
Types of Reactions: Iomazenil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the structure of this compound, affecting its pharmacological properties.
Substitution: Substitution reactions, such as halogen exchange, are common in the synthesis and modification of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogen exchange reactions often involve reagents like sodium iodide and bromine.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different iodinated derivatives, while reduction can produce various reduced forms of this compound .
Scientific Research Applications
Iomazenil has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in SPECT imaging to study benzodiazepine receptor distribution.
Biology: Investigated for its role in modulating gamma-aminobutyric acid (GABA) receptors.
Medicine: Explored as a potential treatment for alcohol use disorder and for imaging epileptic seizure foci.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
Iomazenil exerts its effects by binding to benzodiazepine receptors in the brain. It acts as an antagonist and partial inverse agonist, modulating the activity of GABA receptors. This modulation affects the levels of GABA in the brain, influencing various neurological and psychological processes . The molecular targets include the central-type benzodiazepine receptors, and the pathways involved are primarily related to GABAergic neurotransmission .
Comparison with Similar Compounds
Flumazenil: An analogue of Iomazenil, used as a benzodiazepine receptor antagonist.
Alpha5IA: A triazolophthalazine with subnanomolar affinity for GABA receptors.
Uniqueness of this compound: this compound’s uniqueness lies in its dual role as an antagonist and partial inverse agonist, making it a valuable tool in both research and clinical settings. Its ability to bind to benzodiazepine receptors and modulate GABAergic activity sets it apart from other similar compounds .
Properties
IUPAC Name |
ethyl 7-iodo-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14IN3O3/c1-3-22-15(21)13-11-7-18(2)14(20)12-9(16)5-4-6-10(12)19(11)8-17-13/h4-6,8H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIZVHMAECRUBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC=C3I)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14IN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048774 | |
Record name | Iomazenil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127985-21-1 | |
Record name | Iomazenil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127985211 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iomazenil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14971 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Iomazenil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IOMAZENIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DVX185FLQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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